4-(1H-pyrazol-3-yl)benzonitrile 4-(1H-pyrazol-3-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 474706-35-9
VCID: VC1997007
InChI: InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,(H,12,13)
SMILES: C1=CC(=CC=C1C#N)C2=CC=NN2
Molecular Formula: C10H7N3
Molecular Weight: 169.18 g/mol

4-(1H-pyrazol-3-yl)benzonitrile

CAS No.: 474706-35-9

Cat. No.: VC1997007

Molecular Formula: C10H7N3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-pyrazol-3-yl)benzonitrile - 474706-35-9

Specification

CAS No. 474706-35-9
Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
IUPAC Name 4-(1H-pyrazol-5-yl)benzonitrile
Standard InChI InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,(H,12,13)
Standard InChI Key KBVIWLGAVURNLR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)C2=CC=NN2
Canonical SMILES C1=CC(=CC=C1C#N)C2=CC=NN2

Introduction

Chemical Structure and Properties

4-(1H-pyrazol-3-yl)benzonitrile is an organic compound consisting of a benzonitrile moiety connected to a pyrazole ring at the 3-position. The compound presents interesting structural features that contribute to its chemical reactivity and biological properties.

Structural Characteristics

The molecular structure of 4-(1H-pyrazol-3-yl)benzonitrile is characterized by:

  • A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)

  • A benzonitrile group attached at the 3-position of the pyrazole ring

  • A nitrile (-C≡N) functional group at the para position of the benzene ring

Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties that are summarized in Table 1:

Table 1: Physical and Chemical Properties of 4-(1H-Pyrazol-3-yl)Benzonitrile

PropertyValueReference
Molecular FormulaC₁₀H₇N₃
Molecular Weight169.19 g/mol
Melting Point140-142°C
SMILESC1=CC(=CC=C1C#N)C2=CC=NN2
InChIInChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,(H,12,13)
InChIKeyKBVIWLGAVURNLR-UHFFFAOYSA-N
AppearanceSolid

The nitrogen atoms in the pyrazole ring contribute to hydrogen bonding capabilities, while the nitrile group serves as a potential hydrogen bond acceptor. These structural features influence the compound's solubility, reactivity, and binding affinity to biological targets .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-(1H-pyrazol-3-yl)benzonitrile and its derivatives. These methods generally involve coupling reactions or cyclization processes.

Cross-Coupling Approach

While the search results don't specifically detail the synthesis of 4-(1H-pyrazol-3-yl)benzonitrile, the synthetic approach for the related compound 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile provides valuable insights. This method involves a Suzuki coupling reaction between pyrazole derivatives and halogenated benzonitriles:

  • Reaction of 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-pyrazole with 4-bromo-2-chlorobenzonitrile

  • The reaction is conducted at elevated temperatures in the presence of Pd(OAc)₂, triphenylphosphine, and a base in an acetonitrile-water solvent

  • Subsequent deprotection using acid catalysis to remove the tetrahydropyranyl (THP) protecting group

A similar approach could be adapted for the synthesis of 4-(1H-pyrazol-3-yl)benzonitrile by using 4-bromobenzonitrile instead of 4-bromo-2-chlorobenzonitrile.

Sonication Method

Another potential synthetic route involves the cyclization of appropriate cyanide precursors with hydrazine hydrate using sonication methods. This approach offers advantages such as shorter reaction times, improved yields, and milder reaction conditions compared to conventional methods .

Biological Activities and Applications

4-(1H-pyrazol-3-yl)benzonitrile and its derivatives have demonstrated diverse biological activities, making them valuable scaffolds for drug discovery.

Androgen Receptor Modulation

Derivatives of 4-(1H-pyrazol-3-yl)benzonitrile have shown significant potential as androgen receptor (AR) antagonists. The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold, a structural analog, has been identified as a core structure for developing AR antagonists with potential applications in prostate cancer treatment. These compounds exhibit:

  • Potent AR antagonistic activities with IC₅₀ values as low as 69 nM

  • Efficacy against antiandrogen resistance

  • Binding to non-traditional sites on the androgen receptor

Antimicrobial Activity

Pyrazole derivatives containing the benzonitrile moiety have demonstrated antimicrobial properties against various pathogens:

Table 2: Antimicrobial Activities of Related Pyrazole-Benzonitrile Derivatives

Compound TypeTarget OrganismsActivity Range (MIC)Reference
Pyrazolyl-thiazoles with 4-CN substituentAspergillus niger31.25-62.5 μg/mL
Pyrazolyl-thiazoles with 4-CN substituentStaphylococcus aureus62.5-250 μg/mL
Pyrazolyl-thiazoles with 4-CN substituentProteus mirabilis62.5-250 μg/mL

The presence of the nitrile group on these compounds appears to enhance their antimicrobial efficacy, particularly against fungal pathogens such as Aspergillus niger .

Enzyme Inhibition

Research suggests that compounds containing the 4-(1H-pyrazol-3-yl)benzonitrile scaffold can function as enzyme inhibitors. Related pyrazole derivatives have shown:

  • Inhibition of tubulin polymerization, which is crucial in cancer cell proliferation

  • Potential as inhibitors of specific kinases involved in various biological pathways

Structure-Activity Relationships

Investigation of the structure-activity relationships (SAR) of 4-(1H-pyrazol-3-yl)benzonitrile derivatives has revealed key insights into their biological efficacy.

Importance of the Nitrile Group

The nitrile group at the para position of the benzene ring plays a crucial role in the biological activity of these compounds:

Position of Pyrazole Attachment

The position of attachment between the pyrazole and benzonitrile moieties significantly influences the biological activity:

  • 3-position attachment (as in 4-(1H-pyrazol-3-yl)benzonitrile) may offer different binding orientations compared to 1-position attachment (as in 4-(1H-pyrazol-1-yl)benzonitrile)

  • Different isomers exhibit varying degrees of biological activity against specific targets

Comparative Analysis with Related Compounds

Understanding the relationship between 4-(1H-pyrazol-3-yl)benzonitrile and its structural analogs provides valuable insights into its potential applications.

Table 3: Comparison of 4-(1H-pyrazol-3-yl)benzonitrile with Related Compounds

CompoundMolecular FormulaMolecular WeightKey DifferencesReference
4-(1H-pyrazol-3-yl)benzonitrileC₁₀H₇N₃169.19Base structure
4-(1H-pyrazol-1-yl)benzonitrileC₁₀H₇N₃169.19Pyrazole attached at 1-position
2-chloro-4-(1H-pyrazol-3-yl)benzonitrileC₁₀H₆ClN₃203.63Additional chloro substituent at 2-position
4-(4-formyl-1H-pyrazol-3-yl)benzonitrileC₁₁H₇N₃O197.06Additional formyl group on pyrazole
2-methyl-4-(1H-pyrazol-3-yl)benzonitrileC₁₁H₉N₃183.21Additional methyl group at 2-position
4-(1-methyl-1H-pyrazol-3-yl)benzonitrileC₁₁H₉N₃183.21N-methylated pyrazole

The structural modifications of these related compounds alter their physicochemical properties and biological activities, providing valuable information for the design of new therapeutic agents .

Research Applications and Future Perspectives

4-(1H-pyrazol-3-yl)benzonitrile serves as an important building block in medicinal chemistry and drug discovery.

Current Research Applications

Current research involving 4-(1H-pyrazol-3-yl)benzonitrile and its derivatives focuses on:

  • Development of novel androgen receptor antagonists for prostate cancer treatment

  • Exploration of antimicrobial agents to address antibiotic resistance

  • Investigation of enzyme inhibitors targeting specific biological pathways

Future Research Directions

Future research directions for 4-(1H-pyrazol-3-yl)benzonitrile may include:

  • Optimization of synthetic routes to improve yields and sustainability

  • Development of more selective and potent derivatives for specific therapeutic targets

  • Exploration of combination therapies leveraging the unique properties of these compounds

  • Investigation of novel biological activities and potential applications in other disease areas

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